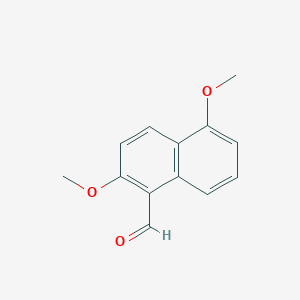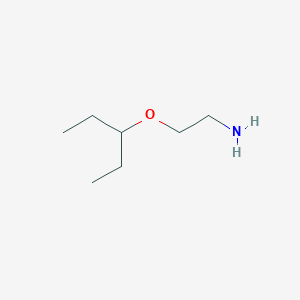
2-(Pentan-3-yloxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentan-3-yloxy)ethan-1-amine is an organic compound that features an amine group attached to an ethane chain, which is further substituted with a pentan-3-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yloxy)ethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where an appropriate alkyl halide reacts with an amine. For instance, the reaction between 3-pentanol and 2-chloroethanamine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentan-3-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include alkyl halides and acid chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-(Pentan-3-yloxy)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 2-(Pentan-3-yloxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butan-2-yloxy)ethan-1-amine
- 2-(Hexan-4-yloxy)ethan-1-amine
- 2-(Pentan-2-yloxy)ethan-1-amine
Uniqueness
2-(Pentan-3-yloxy)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-pentan-3-yloxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-3-7(4-2)9-6-5-8/h7H,3-6,8H2,1-2H3 |
Clave InChI |
FYJGWDINVJHXPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


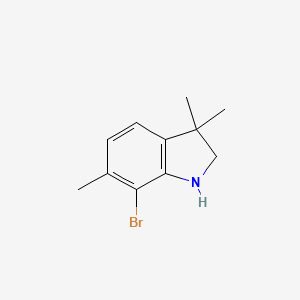
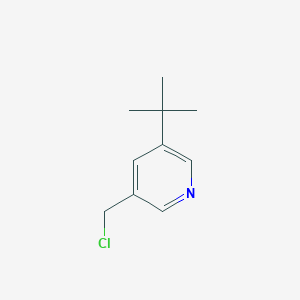
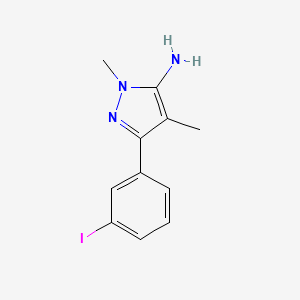
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
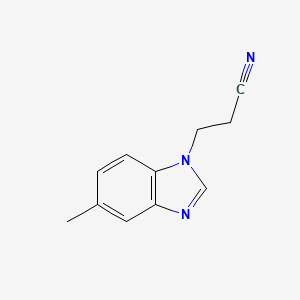
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
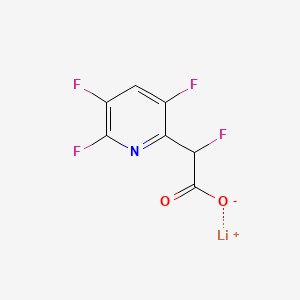
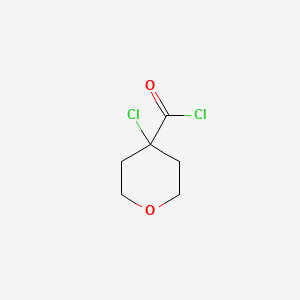
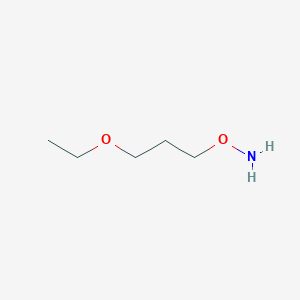
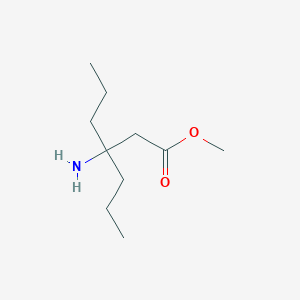

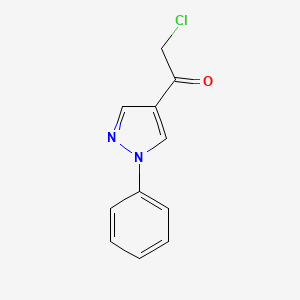
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
